3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, the specific molecular structure of “3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide” is not available in the current literature.Chemical Reactions Analysis
The chemical reactions involving “3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide” are not documented in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, these specific details for “3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide” are not available in the current literature.Scientific Research Applications
Kinase Inhibition and Synthesis Process Development
3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is related to compounds with a benzoxazepine core, a structural feature present in several kinase inhibitors, such as the mTOR inhibitor 1. The process development for scalable synthesis of benzoxazepine compounds and their derivatives, involving complex multi-step syntheses and high yields in large-scale preparations, has been reported. These synthesis pathways contribute significantly to the field of medicinal chemistry, providing a foundation for the development of new therapeutic agents (Naganathan et al., 2015).
Antibacterial Properties and QSAR Studies
Derivatives of benzoxazepine, such as those related to 3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide, have been designed, synthesized, and analyzed for their antibacterial properties. These studies include the development of novel compounds showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. Further, the compounds' cytotoxic activity has been evaluated, ensuring their antibacterial effects at non-cytotoxic concentrations. Quantitative structure-activity relationship (QSAR) studies further enhance the understanding of these compounds' properties, contributing to the development of new antibacterial agents (Palkar et al., 2017).
Oxidation Processes and Structure Elucidation
Studies involving the benzoxazepine core, like that in 3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide, also include detailed synthetic pathways involving oxidation processes. These processes lead to the formation of novel compounds with potential pharmacological applications. Structure elucidation through spectroscopic methods plays a crucial role in these studies, advancing our understanding of these complex molecules and their potential uses in various scientific domains (Levai et al., 2002).
Mechanism of Action
Future Directions
The future directions for research on “3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide” could involve elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could be explored .
Properties
IUPAC Name |
3-bromo-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-2-21-8-9-24-16-7-6-14(11-15(16)18(21)23)20-17(22)12-4-3-5-13(19)10-12/h3-7,10-11H,2,8-9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJISICSYXYCVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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